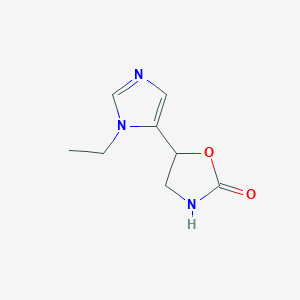![molecular formula C14H23NO4 B13612251 1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13612251.png)
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylicacid,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid, mixture of diastereomers, is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved through various methods:
Aqueous Conditions: The amine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Acetonitrile Solution: The reaction can also be carried out in acetonitrile using 4-dimethylaminopyridine (DMAP) as the base.
Tetrahydrofuran (THF): Heating a mixture of the amine and di-tert-butyl dicarbonate in THF at 40°C.
Biphasic Mixture: The amine is added to di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid undergoes various types of reactions, including:
Reduction: The compound can be reduced to its amine form by removing the Boc group.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using AlCl3.
Common Reagents and Conditions
Trimethylsilyl Iodide: Used for Boc deprotection, especially where other methods are too harsh.
Methanol: Used in the methanolysis of the silyl ester to the carbamic acid.
Major Products Formed
The major products formed from these reactions include the free amine and carbon dioxide upon deprotection of the Boc group .
Applications De Recherche Scientifique
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules by protecting amine groups during multi-step synthesis.
Biology: Employed in the preparation of peptides and proteins by protecting amino acids.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
N-Boc-protected heteroarenes: These compounds are used in the synthesis of complex organic molecules.
Uniqueness
1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylic acid is unique due to its specific structure, which includes a cyclobutyl group and a pyrrolidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications .
Propriétés
Formule moléculaire |
C14H23NO4 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
3-cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-7-10(9-5-4-6-9)11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) |
Clé InChI |
VDDHZWXHFUDNPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


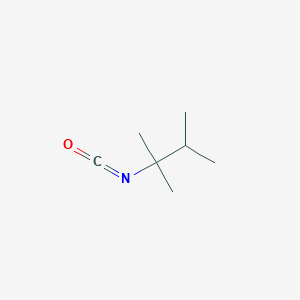
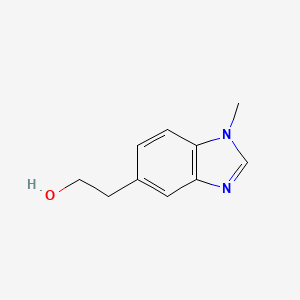
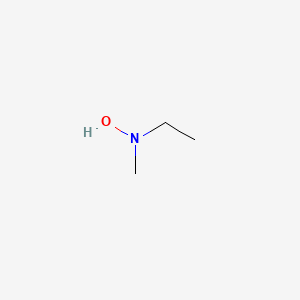
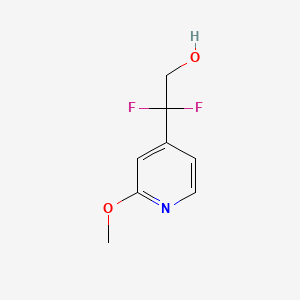

![2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13612181.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13612183.png)

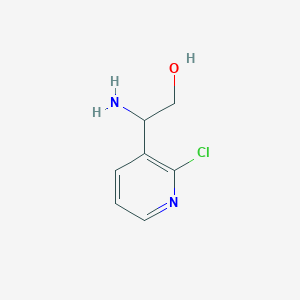

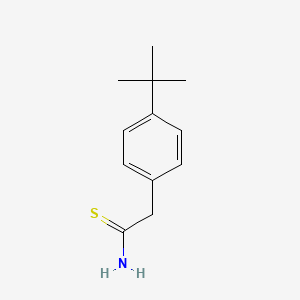
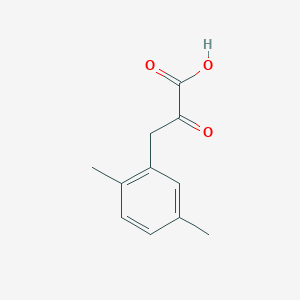
![(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13612245.png)
